1-N-BOC-4-(3-PIRIDIL)PIPERIDINA-4-CARBONITRILO

Descripción general

Descripción

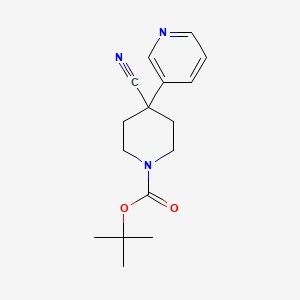

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a pyridinyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Aplicaciones Científicas De Investigación

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction can produce an amine derivative .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridinyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can influence various biological pathways, leading to changes in cellular processes and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate include:

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate

- tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate .

Uniqueness

The uniqueness of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a pyridinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Actividad Biológica

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is characterized by the presence of a cyano group , a pyridinyl group , and a tert-butyl ester attached to a piperidine ring. The synthesis typically involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine, often using dichloromethane as a solvent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and pyridinyl groups enhance its reactivity, allowing it to modulate enzyme activities and receptor functions, which may lead to alterations in cellular processes and physiological responses.

Anticancer Properties

Recent studies have indicated that tert-butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate exhibits promising anticancer activities. For example, compounds with similar piperidine structures have been shown to inhibit cancer cell growth by interfering with tubulin polymerization, which is crucial for cell division. The IC50 values for related compounds ranged from 25 to 440 nM against various cancer cell lines, suggesting that this compound may also possess significant antiproliferative effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Preliminary studies suggest that it may inhibit certain kinases and proteases involved in cancer progression and metastasis. The presence of the cyano group is believed to play a critical role in enhancing the binding affinity to these targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of tert-butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate | C15H20N2O2 | Different pyridinyl substitution |

| Tert-butyl 4-cyano-piperidine | C12H16N2O2 | Lacks pyridinyl functionality |

| Tert-butyl 4-(cyano(pyridin-3-YL)methylene)piperidine | C16H20N2O2 | Contains a methylene bridge |

This table illustrates how the structural variations impact the biological activity, particularly in terms of reactivity and target interaction.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the anticancer effects of similar piperidine derivatives on human cervix carcinoma (HeLa) cells. The results indicated that compounds with a piperidine scaffold exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with histamine receptors. It was found that certain derivatives significantly affected neurotransmitter systems in animal models, suggesting potential applications in treating neurological disorders alongside cancer therapies .

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWDFSSIBIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.